(R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride
Overview
Description
(R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C9H13Cl2N and its molecular weight is 206.11. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A series of chalcones possessing N-substituted ethanamine, synthesized by aldol condensation reactions, were characterized using various spectral and X-ray diffraction studies. These chalcones showed promising antiamoebic activity and low toxicity in non-small cell lung cancer cell lines (Zaidi et al., 2015).
- Efficient synthesis and resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate for cinacalcet hydrochloride, were described. The process was scaled to industrial levels, highlighting the compound's significance in pharmaceutical production (Mathad et al., 2011).
Bioactive Compounds Development
- The development of tertiary aminoalkanol hydrochlorides, including 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides, was reported. These compounds demonstrated significant antitumor activity, showcasing the potential of ethanamine derivatives in cancer research (Isakhanyan et al., 2016).
Catalysis and Mechanistic Studies
- Chiral (pyridyl)imine nickel(II) complexes, including those derived from ethanamine, were synthesized and characterized. These complexes were used in catalysis for transfer hydrogenation of ketones, revealing insights into the mechanistic pathways of such reactions (Kumah et al., 2019).
Photoactivated Anticancer Activity
- Iron(III) catecholates with triphenylphosphonium moieties, synthesized from ethanamine derivatives, displayed significant photoactivated anticancer activity under red light. These complexes showed potential for targeted photodynamic therapy in cancer treatment (Basu et al., 2016).
Synthesis of Pharmaceuticals
- A new method for synthesizing apremilast, an inhibitor of phosphodiesterase 4, was developed using ethanamine derivatives. This advancement provided a basis for more efficient industrial production of the drug (Shan et al., 2015).
Catalyst-Substrate Interactions
- The interactions between rhodium catalysts and substrates in asymmetric hydrogenation were studied using ethanamine derivatives. This research contributed to understanding catalyst-substrate adducts in catalytic processes (McCulloch et al., 1990).
Palladium Complexes in Catalysis
- Palladium(II) complexes with (imino)pyridine/phosphine, derived from ethanamine, were synthesized and applied as catalysts in the methoxycarbonylation of styrene. This research showcased the utility of these complexes in organic synthesis (Ngcobo et al., 2021).
Properties
IUPAC Name |
(1R)-1-(3-chloro-4-methylphenyl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXIRJOFFYIHSG-OGFXRTJISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](C)N)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704231 | |
Record name | (1R)-1-(3-Chloro-4-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856562-92-0 | |
Record name | (1R)-1-(3-Chloro-4-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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